molecular formula C16H22N2O6 B558572 Boc-dap(Z)-OH CAS No. 65710-57-8

Boc-dap(Z)-OH

Cat. No.: B558572
CAS No.: 65710-57-8
M. Wt: 338.36 g/mol
InChI Key: QKMSMVGTLTVHLK-LBPRGKRZSA-N
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Description

Boc-dap(Z)-OH, also known as N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)carbonyl]amino]-L-alanine, is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is protected by a benzyloxycarbonyl (Z) group. These protecting groups are crucial in multi-step organic synthesis to prevent unwanted side reactions.

Scientific Research Applications

Boc-dap(Z)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.

    Medicinal Chemistry: Used in the synthesis of peptide-based drugs and inhibitors.

    Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.

    Material Science: Utilized in the synthesis of peptide-based materials with unique properties.

Mechanism of Action

Target of Action

Boc-dap(Z)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of these ADCs are typically cancer cells, where the antibody component of the ADC is designed to bind to a specific antigen on the cancer cell surface .

Mode of Action

The mode of action of this compound involves its role as a linker in the formation of ADCs . The ADCs are designed to deliver a cytotoxic drug directly to cancer cells while minimizing damage to healthy cells . The this compound linker is cleavable, allowing the cytotoxic drug to be released once the ADC has bound to its target .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the action of the ADCs. Once the ADC binds to its target antigen on the cancer cell, the linker is cleaved, releasing the cytotoxic drug . This drug can then interfere with cell division and other processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound would be largely determined by the properties of the ADC of which it is a part. Factors such as absorption, distribution, metabolism, and excretion (ADME) would depend on the specific design of the ADC . The goal is typically to maximize the delivery of the cytotoxic drug to the target cells while minimizing exposure to healthy cells .

Result of Action

The result of the action of this compound, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug directly to these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action environment of this compound would be the physiological environment within the body. Factors such as pH, temperature, and the presence of specific enzymes can influence the stability and efficacy of the ADC . The design of the ADC, including the choice of linker, can be optimized to perform effectively under these conditions .

Biochemical Analysis

Biochemical Properties

Boc-dap(Z)-OH plays a role in biochemical reactions, particularly in the synthesis of other compounds. It is often used as an intermediate in the synthesis of Monomethyl auristatin E , an inhibitor of tubulin polymerization

Cellular Effects

Given its role in the synthesis of Monomethyl auristatin E , it may influence cell function indirectly through its involvement in the production of this compound. Monomethyl auristatin E has been shown to inhibit tubulin polymerization , which could impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound is largely related to its role as an intermediate in the synthesis of other compounds. For example, in the synthesis of Monomethyl auristatin E, this compound may undergo a series of reactions involving binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-dap(Z)-OH typically involves the protection of L-alanine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at ambient temperature. The carboxyl group is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine. The reaction conditions are mild, usually carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-dap(Z)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol. The Z group can be removed using catalytic hydrogenation or strong acids.

    Coupling Reactions: Formation of peptide bonds using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: TFA in dichloromethane or HCl in methanol for Boc removal; catalytic hydrogenation or TFA for Z removal.

    Coupling: DCC or DIC with HOBt in solvents like dimethylformamide (DMF) or dichloromethane.

Major Products

The major products formed from these reactions are the deprotected amino acids or peptides, which can be further used in peptide synthesis or other organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Boc-dap-OH: Similar to Boc-dap(Z)-OH but lacks the Z protecting group.

    Fmoc-dap(Z)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc for amino protection.

    Cbz-dap(Z)-OH: Uses a benzyloxycarbonyl (Cbz) group for amino protection.

Uniqueness

This compound is unique due to the combination of Boc and Z protecting groups, providing dual protection for both the amino and carboxyl groups. This dual protection is advantageous in complex peptide synthesis, allowing for selective deprotection and further functionalization.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSMVGTLTVHLK-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984255
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65710-57-8
Record name 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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